molecular formula C19H17N5S B605902 B32B3 CAS No. 29493-86-5

B32B3

Cat. No.: B605902
CAS No.: 29493-86-5
M. Wt: 347.44
InChI Key: AKDKHZVFMAWBFX-AUEPDCJTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

B32B3 is a potent, selective, and cell-permeable inhibitor of VprBP (Viral Protein R-Binding Protein), also known as DCAF1 (DDB1- and CUL4-Associated Factor 1). It specifically targets VprBP's kinase activity, inhibiting phosphorylation of histone H2A at threonine 120 (H2AT120p), a modification linked to chromatin silencing and tumorigenesis . In colon cancer models, this compound reduces EZH2 (Enhancer of Zeste Homolog 2) protein stability by blocking DCAF1-mediated phosphorylation of EZH2 at threonine 367 (EZH2T367p), thereby suppressing H3K27me3 (trimethylation of histone H3 at lysine 27), a hallmark of polycomb repressive complex 2 (PRC2) activity . This dual mechanism—targeting both H2AT120p and EZH2T367p—enables this compound to reactivate tumor suppressor genes (e.g., ARL14, HOXA2) and impair cancer cell viability in vitro and in vivo .

Properties

CAS No.

29493-86-5

Molecular Formula

C19H17N5S

Molecular Weight

347.44

IUPAC Name

N-(1H-Indol-3-ylmethylene)-N'-(5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-yl)-hydrazine

InChI

InChI=1S/C19H17N5S/c1-3-7-15-13(5-1)12(9-20-15)10-23-24-18-17-14-6-2-4-8-16(14)25-19(17)22-11-21-18/h1,3,5,7,9-11,20H,2,4,6,8H2,(H,21,22,24)/b23-10+

InChI Key

AKDKHZVFMAWBFX-AUEPDCJTSA-N

SMILES

C12=NC=NC(N/N=C/C3=CNC4=C3C=CC=C4)=C1C5=C(CCCC5)S2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

B32B3; 

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Clinical Implications

  • Patient-Derived Organoids (PDOs): this compound (5 µM) combined with Taz (200 µM) reduced PDO growth by 60–70%, significantly more than either drug alone (P < 0.001) .
  • Safety Profile: No body weight loss or toxicity observed in xenograft models, supporting clinical translatability .
  • Resistance Mechanisms : EZH2T367D phospho-mimicking mutant cells resist this compound, highlighting the critical role of EZH2T367p in its mechanism .

Table 2: Preclinical Efficacy of this compound-Based Therapies

Model Treatment Efficacy (vs. Control) Key Biomarker Changes
SW620 Xenografts This compound + Taz 70–80% tumor growth inhibition ↓ EZH2T367p (85%), ↓ H3K27me3 (70%)
Colon Cancer PDOs This compound + Taz 60–70% growth reduction ARL14 (3.5-fold), ↑ HOXA2 (4.2-fold)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
B32B3
Reactant of Route 2
Reactant of Route 2
B32B3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.